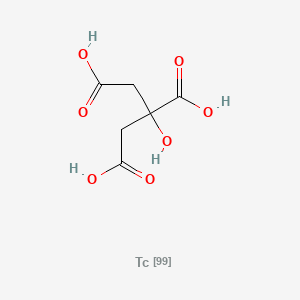
Technetium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H8O7Tc and its molecular weight is 291.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging Applications
1. Renal Imaging:
Technetium-99m citrate has been investigated for its potential use in renal scintigraphy. Studies have shown that this complex is rapidly excreted by the kidneys, allowing for effective visualization of renal function and morphology. In animal studies, the biodistribution indicated significant renal uptake, which was markedly different from that observed with pertechnetate, highlighting its potential utility in assessing renal transplants and other renal pathologies .
2. Brain Tumor Imaging:
Research has demonstrated that technetium-99m stannous citrate can be used to visualize brain tumors in rodent models. The uptake of the radiopharmaceutical in tumor tissues suggests that it may be beneficial for detecting and monitoring brain tumors, providing a non-invasive method for assessing tumor viability and response to treatment .
3. Inflammation Detection:
Technetium citrate has also been explored as a means to detect focal sites of inflammation. Its ability to localize at sites of increased metabolic activity makes it a candidate for imaging inflammatory diseases, offering a diagnostic tool that could assist in the management of conditions such as arthritis or infections .
Table 1: Summary of Key Studies on this compound
Toxicity Considerations
While this compound shows promise in various applications, toxicity studies have indicated that adverse effects may arise from citric acid concentrations used during administration. In animal studies, some subjects exhibited signs of toxicity at higher doses, necessitating careful consideration of dosing regimens in clinical applications .
Eigenschaften
CAS-Nummer |
75746-45-1 |
|---|---|
Molekularformel |
C6H8O7Tc |
Molekulargewicht |
291.03 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;technetium-99 |
InChI |
InChI=1S/C6H8O7.Tc/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/i;1+1 |
InChI-Schlüssel |
NHRZNVKSDVHXOA-IEOVAKBOSA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Tc] |
Isomerische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[99Tc] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Tc] |
Key on ui other cas no. |
75746-45-1 |
Synonyme |
Tc-99m-citrate technetium citon technetium citrate technetium Tc 99m citrate technetium Tc 99m citrate, (99)Tc(4+)-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















